N-(6-Chloropyridazin-3-yl)acetamide

Description

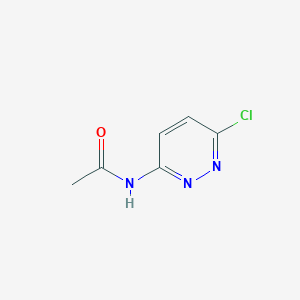

Structure

3D Structure

Properties

IUPAC Name |

N-(6-chloropyridazin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c1-4(11)8-6-3-2-5(7)9-10-6/h2-3H,1H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQTYWWIVXWOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598026 | |

| Record name | N-(6-Chloropyridazin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14959-31-0 | |

| Record name | N-(6-Chloropyridazin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(6-Chloropyridazin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(6-Chloropyridazin-3-yl)acetamide. The information is curated to support research and development activities in medicinal chemistry and related fields.

Chemical Identity and Properties

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a chloro and an acetamido group. Its chemical structure and key identifiers are fundamental for its application in chemical synthesis and drug design.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Acetamido-6-chloropyridazine, N-(6-Chloro-3-pyridazinyl)acetamide |

| CAS Number | 14959-31-0[1] |

| Molecular Formula | C₆H₆ClN₃O[1] |

| InChI Key | UNQTYWWIVXWOJT-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)NC1=CC=C(Cl)N=N1 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 171.59 g/mol | [1] |

| Melting Point | 250 °C (decomposition) (Predicted) | [1] |

| Boiling Point | 461.8 ± 30.0 °C (Predicted) | [1] |

| Density | 1.419 ± 0.06 g/cm³ (Predicted) | [1] |

| XLogP3 | 1.16140 | [1] |

| PSA (Polar Surface Area) | 54.9 Ų | [1] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the acetylation of 3-amino-6-chloropyridazine. This reaction is a standard procedure in organic synthesis.

Synthesis of the Precursor: 3-Amino-6-chloropyridazine

The starting material, 3-amino-6-chloropyridazine, is commercially available but can also be synthesized from 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine

A common method involves the reaction of 3,6-dichloropyridazine with ammonia.[2] The reaction is typically carried out at elevated temperatures in a sealed vessel to ensure the substitution of one of the chlorine atoms with an amino group.[2] Purification is generally achieved through recrystallization or column chromatography.[2]

Acetylation of 3-Amino-6-chloropyridazine

The final step in the synthesis of the title compound is the N-acetylation of 3-amino-6-chloropyridazine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 3-amino-6-chloropyridazine in a suitable inert solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Reagents: Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger. Cool the mixture in an ice bath.

-

Acetylation: Slowly add a slight excess of acetyl chloride or acetic anhydride to the cooled solution with stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Figure 1: General workflow for the synthesis of this compound.

Spectral Data (Predicted and Analogous Compounds)

Detailed experimental spectral data for this compound is not widely published. However, based on the known spectra of related acetamides and pyridazine derivatives, the following characteristic signals can be anticipated.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons and the aromatic protons of the pyridazine ring. The chemical shifts will be influenced by the electronic effects of the chloro and acetamido substituents.

13C NMR Spectroscopy

The carbon NMR spectrum will display resonances for the methyl carbon, the carbonyl carbon of the acetamide group, and the four distinct carbons of the pyridazine ring.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and C-Cl stretching, along with vibrations associated with the pyridazine ring.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the pyridazine ring.

Potential Biological Activities and Applications in Drug Development

Pyridazine and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] These include anticancer, anti-inflammatory, and antimicrobial properties.

-

Anticancer Activity: Several studies have highlighted the potential of pyridazine derivatives as anticancer agents.[5] The incorporation of the pyridazine nucleus is a strategy in the design of novel compounds targeting various cancer cell lines.

-

Anti-inflammatory Activity: The pyridazine scaffold has been explored for the development of new anti-inflammatory agents.[6]

-

Antimicrobial Activity: Pyridazine derivatives have also shown promise as antibacterial and antifungal agents.[2][3]

While specific biological data for this compound is not extensively documented, its structural similarity to other biologically active pyridazines suggests it could be a valuable candidate for further investigation in these therapeutic areas.

Figure 2: Potential therapeutic areas for this compound.

Conclusion

This compound is a readily synthesizable heterocyclic compound with potential for further exploration in drug discovery and development. This guide provides a foundational understanding of its chemical properties and a basis for future research into its biological activities and therapeutic applications. The availability of a straightforward synthetic route makes it an accessible molecule for screening in various biological assays. Further research is warranted to fully elucidate its pharmacological profile and potential as a lead compound.

References

- 1. echemi.com [echemi.com]

- 2. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. galaxypub.co [galaxypub.co]

N-(6-Chloropyridazin-3-yl)acetamide molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for N-(6-Chloropyridazin-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a derivative of pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. The molecule is further functionalized with a chlorine atom and an acetamido group, which contribute to its specific chemical reactivity and potential biological activity.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O | [1][2] |

| Molecular Weight | 171.59 g/mol | [1] |

| CAS Number | 14959-31-0 | [1][3] |

| Canonical SMILES | CC(NC1=NN=C(Cl)C=C1)=O | |

| InChIKey | UNQTYWWIVXWOJT-UHFFFAOYSA-N | [2] |

| Predicted Melting Point | 250 °C (decomposes) | [2] |

| Predicted Boiling Point | 461.8 ± 30.0 °C | [2] |

| Predicted Density | 1.419 ± 0.06 g/cm³ | [2] |

2D Molecular Structure

References

Technical Guide: Synthesis and Characterization of N-(6-Chloropyridazin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(6-Chloropyridazin-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines a detailed experimental protocol for its synthesis via the acetylation of 3-amino-6-chloropyridazine. Due to the limited availability of published experimental data for the title compound, this guide presents a combination of experimental data for the starting material and predicted characterization data for the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and a complete synthesis and characterization workflow is provided as a visual diagram.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The introduction of an acetamide group to the pyridazine core can modulate the compound's physicochemical properties, such as solubility, stability, and its ability to interact with biological targets. This compound is a derivative that holds potential as a building block in the synthesis of more complex molecules with therapeutic applications. This guide serves as a practical resource for the preparation and in-depth characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acetylation of the commercially available starting material, 3-amino-6-chloropyridazine. The reaction involves the treatment of the primary amino group with an acetylating agent, such as acetic anhydride, in the presence of a base.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

Materials:

-

3-amino-6-chloropyridazine

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-6-chloropyridazine (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 eq) to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Upon completion of the reaction, quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford this compound as a solid.

Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. This section provides the physicochemical properties and spectral data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₆ClN₃O |

| Molecular Weight | 171.58 g/mol |

| Appearance | Predicted to be a solid |

| Melting Point | 250 °C (decomposition)[1] |

| CAS Number | 14959-31-0 |

Spectroscopic Data

Table 1: ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 3-amino-6-chloropyridazine (Starting Material) | DMSO-d₆ | 7.34 (s, 1H), 6.84 (s, 1H), 6.63 (br s, 2H, NH₂) |

| This compound (Product) | DMSO-d₆ | Predicted: ~10.5-11.5 (br s, 1H, NH), ~8.0-8.5 (d, 1H, pyridazine-H), ~7.5-8.0 (d, 1H, pyridazine-H), ~2.2 (s, 3H, CH₃) |

Table 2: ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 3-amino-6-chloropyridazine (Starting Material) | DMSO-d₆ | Data not readily available in cited literature. |

| This compound (Product) | DMSO-d₆ | Predicted: ~169 (C=O), ~155 (pyridazine C-NH), ~148 (pyridazine C-Cl), ~129 (pyridazine CH), ~118 (pyridazine CH), ~24 (CH₃) |

Predicted NMR data was generated using NMRDB.org, which employs a database-driven prediction algorithm.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (amide) | 3300-3100 | Stretching vibration |

| C-H (aromatic) | 3100-3000 | Stretching vibration |

| C-H (aliphatic) | 3000-2850 | Stretching vibration |

| C=O (amide) | 1700-1650 | Stretching vibration |

| C=N (pyridazine) | 1600-1550 | Stretching vibration |

| C-Cl | 800-600 | Stretching vibration |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Expected Mass Spectrometry Data

| Ionization Mode | Expected m/z | Description |

| ESI+ | [M+H]⁺ ≈ 172.03 | Protonated molecular ion. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observed for the molecular ion peak and any chlorine-containing fragments. |

| [M-CH₂CO+H]⁺ ≈ 130.01 | Loss of ketene from the acetamide group, a common fragmentation pathway for N-acyl compounds. | |

| Further fragmentation of the pyridazine ring. | Cleavage of the heterocyclic ring can lead to various smaller fragments. |

Workflow and Process Visualization

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. While experimental spectral data for the final product is not widely published, this guide offers a valuable resource by presenting predicted data alongside experimental data for the starting material, enabling researchers to confidently synthesize and preliminarily characterize this compound. The provided workflows offer a clear visual representation of the necessary steps for synthesis and analysis. This information is intended to support further research and development in the field of medicinal chemistry.

References

The Ascendant Therapeutic Potential of N-(6-Chloropyridazin-3-yl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-(6-chloropyridazin-3-yl)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, with a primary focus on their anticancer and anti-inflammatory properties. The information is curated to support researchers and professionals in the advancement of drug discovery and development programs centered on these derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for some of the most potent analogues involves the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair.[1] By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.

Quantitative Analysis of Anticancer Potency

The in vitro cytotoxic activity of various this compound derivatives has been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. Below is a summary of the reported activities for a selection of compounds against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3d | MCF-7 (Breast) | 43.4 | [2] |

| MDA-MB-231 (Breast) | 35.9 | [2] | |

| 4d | MCF-7 (Breast) | 39.0 | [2] |

| MDA-MB-231 (Breast) | 35.1 | [2] | |

| 3a | A549 (Lung) | 5.988 | [2] |

| Compound 34 | MDA-MB-231 (Breast) | 0.99 | [3] |

| T-47D (Breast) | 0.43 | [3] | |

| Compound 97 | MCF-7 (Breast) | 0.77 | [3] |

| Compound 99 | MDA-MB-231 (Breast) | 6.49 | [3] |

Note: The specific structures of the referenced compounds can be found in the cited literature.

Experimental Protocols for Anticancer Evaluation

A comprehensive understanding of the methodologies employed is crucial for the replication and extension of these findings.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.[5][6]

-

MTT Addition: Following treatment, 10-50 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4][7]

-

Formazan Solubilization: The medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7] The percentage of cell viability is calculated relative to untreated control cells.

This method quantifies the induction of apoptosis by the test compounds.

-

Cell Treatment: Cells are treated with the desired concentrations of the compounds for a specified period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[8]

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15-20 minutes at room temperature.[8][9]

-

Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour.[8][9] The populations of live, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence.

A chemiluminescent assay is commonly used to measure the inhibition of PARP-1 activity.

-

Plate Coating: A 96-well plate is coated with histones, which act as the substrate for PARP-1.[10]

-

Reaction Initiation: The enzymatic reaction is initiated by adding PARP-1 enzyme, activated DNA, and biotinylated NAD+ to the wells, along with the test inhibitors.[10]

-

Detection: The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotin. A chemiluminescent HRP substrate is then added.[10]

-

Signal Measurement: The light produced, which is proportional to PARP-1 activity, is measured using a microplate reader. The inhibitory potency is determined by the reduction in the chemiluminescent signal.[10]

Visualizing the Mechanism: PARP-1 Inhibition and Apoptosis Induction

The following diagram illustrates the workflow for evaluating the anticancer activity of this compound derivatives, focusing on their ability to induce apoptosis, potentially through the inhibition of PARP-1.

The following signaling pathway diagram illustrates the proposed mechanism of action where the inhibition of PARP-1 by these derivatives leads to the induction of apoptosis in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. benchchem.com [benchchem.com]

N-(6-Chloropyridazin-3-yl)acetamide: A Versatile Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The N-(6-chloropyridazin-3-yl)acetamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features, including the reactive chloro-substituent and the hydrogen bonding capabilities of the acetamide moiety, make it a versatile building block for the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive overview of the synthesis, key biological applications, and experimental evaluation of derivatives based on this promising scaffold, with a focus on its application in the development of novel anti-inflammatory and anticancer agents.

Synthesis of the Core Scaffold and Its Derivatives

The foundational scaffold, this compound, can be synthesized from commercially available 3-amino-6-chloropyridazine. The synthesis of its derivatives often involves the modification of the pyridazine ring, typically through nucleophilic substitution of the chlorine atom, or by altering the acetamide side chain.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the acylation of 3-amino-6-chloropyridazine.

Materials:

-

3-amino-6-chloropyridazine

-

Chloroacetyl chloride

-

Dry dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve 3-amino-6-chloropyridazine (1 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Applications in Anticancer Drug Discovery

Derivatives of the this compound scaffold have shown significant promise as anticancer agents, primarily through the induction of apoptosis and the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1).

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 9e | CNS SNB-75 | - | [1] |

| Melanoma LOX IMVI | - | [1] | |

| Ovarian IGROV1 | - | [1] | |

| Renal A498 | - | [1] | |

| Renal CAKI-1 | - | [1] | |

| Renal RXF 393 | - | [1] | |

| Renal TK-10 | - | [1] | |

| Renal UO-31 | - | [1] | |

| NSCLC HOP-92 | - | [1] | |

| NSCLC EKVX | - | [1] |

Note: Specific IC50 values for compound 9e were presented as percentage inhibition at a given concentration in the source material. The table indicates the cell lines against which significant inhibition was observed.

Signaling Pathways in Anticancer Activity

The anticancer effects of these compounds are often mediated through complex signaling pathways. Below are graphical representations of the proposed mechanisms.

References

Spectroscopic and Synthetic Profile of N-(6-Chloropyridazin-3-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the heterocyclic compound, N-(6-Chloropyridazin-3-yl)acetamide. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide leverages data from its immediate precursor, 6-Chloropyridazin-3-amine, and related substituted pyridazine derivatives to present an informed analysis of its expected spectroscopic properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyridazine-based compounds in medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted and literature-derived spectroscopic data for this compound. These values are based on the known data of 6-Chloropyridazin-3-amine and typical values for acetamido and pyridazine moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CH₃ | ~2.2 | Singlet | - | Typical for an acetamido methyl group. |

| Pyridazine H-4 | ~7.6 | Doublet | ~9.0 | Expected to be downfield due to the electron-withdrawing nature of the adjacent nitrogen and chlorine atoms. Based on data for similar pyridazine systems. |

| Pyridazine H-5 | ~8.2 | Doublet | ~9.0 | Expected to be further downfield due to the influence of the acetamido group. Based on data for similar pyridazine systems. |

| NH | ~10.5 | Broad Singlet | - | Amide proton, chemical shift can be variable and concentration-dependent. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| CH₃ | ~24 | Typical for an acetamido methyl carbon. |

| Pyridazine C-3 | ~150 | Carbon bearing the acetamido group. |

| Pyridazine C-4 | ~125 | |

| Pyridazine C-5 | ~130 | |

| Pyridazine C-6 | ~155 | Carbon bearing the chlorine atom. |

| C=O | ~169 | Carbonyl carbon of the acetamido group. |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3350 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2950 | Weak |

| C=O Stretch (Amide I) | 1670 - 1690 | Strong |

| N-H Bend (Amide II) | 1520 - 1550 | Medium |

| C=N Stretch | 1580 - 1620 | Medium |

| C-Cl Stretch | 600 - 800 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 171.02 | Molecular ion with ³⁵Cl. |

| [M+2]⁺ | 173.02 | Isotopic peak for ³⁷Cl (approximately 1/3 the intensity of M⁺). |

| [M-CH₂CO]⁺ | 129.01 | Fragment corresponding to the loss of a ketene molecule. This would be the mass of the 6-Chloropyridazin-3-amine radical cation. |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis: Acetylation of 6-Chloropyridazin-3-amine

The synthesis of this compound is most readily achieved through the acetylation of its precursor, 6-Chloropyridazin-3-amine.

Materials:

-

6-Chloropyridazin-3-amine

-

Acetic anhydride or Acetyl chloride

-

A suitable solvent (e.g., pyridine, dichloromethane, or acetic acid)

-

A base (if using acetyl chloride, e.g., triethylamine or pyridine)

Procedure:

-

Dissolve 6-Chloropyridazin-3-amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a slight molar excess of the acetylating agent (acetic anhydride or acetyl chloride) to the solution. If using acetyl chloride, a base should be added to neutralize the HCl byproduct.

-

The reaction mixture is then stirred at room temperature or heated to reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow from synthesis to spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this document for this compound is predicted based on the analysis of its precursor and structurally related compounds, as direct experimental data was not publicly available at the time of writing. This information should be used as a guideline and for comparison with experimentally obtained data.

Unlocking Therapeutic Potential: A Technical Guide to N-(6-Chloropyridazin-3-yl)acetamide Analogs and Their Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic landscape of N-(6-Chloropyridazin-3-yl)acetamide analogs. This core scaffold has emerged as a versatile platform for the development of novel inhibitors targeting a range of enzymes implicated in cancer, inflammation, and neurodegenerative diseases. This document provides a comprehensive overview of key therapeutic targets, quantitative biological data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.

Key Therapeutic Targets and Biological Activity

Analogs of the this compound scaffold have demonstrated inhibitory activity against several important enzyme classes. The following sections summarize the quantitative data for promising therapeutic targets.

c-Jun N-terminal Kinase (JNK) Inhibitors for Cancer Therapy

Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors for T-Cell Malignancies

Interleukin-2-inducible T-cell kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in T-cell receptor (TCR) signaling. Aberrant ITK activity is linked to T-cell malignancies, making it a promising target for the treatment of these diseases. Novel 3-oxo-2,3-dihydropyridazine derivatives have been designed and evaluated as selective ITK inhibitors.[2][3]

| Compound | Structure | ITK IC50 (µM) | BTK IC50 (µM) | Jurkat (T-cell leukemia) IC50 (µM) |

| 9 | 1-(6-(3-fluorophenyl)-3-oxo-2,3-dihydropyridazin-4-yl)-N-phenylazetidine-3-carboxamide | 0.87 | > 50 | 37.61 |

| 22 | 1-(6-(3,5-difluorophenyl)-3-oxo-2,3-dihydropyridazin-4-yl)-N-(furan-2-ylmethyl)azetidine-3-carboxamide | 0.19 | Partially Inhibited | 11.17 |

Table 1: In vitro activity of 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors. Data sourced from a study on novel ITK inhibitors.[3]

Cyclooxygenase-2 (COX-2) Inhibitors for Anti-inflammatory Applications

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a well-established strategy for the treatment of inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. New pyrazole-pyridazine hybrids have shown notable and selective COX-2 inhibitory activities.[4]

| Compound | R | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| 5f | 3,4,5-trimethoxy | 14.34 | 1.50 | 9.56 |

| 6e | 4-bromo | 20.91 | 2.51 | 8.33 |

| 6f | 3,4,5-trimethoxy | 9.56 | 1.15 | 8.31 |

| Celecoxib | - | 5.42 | 2.16 | 2.51 |

Table 2: In vitro COX-1 and COX-2 inhibitory activity of pyrazole-pyridazine hybrids. Data sourced from a study on new pyrazole-pyridazine hybrids as selective COX-2 inhibitors.[4]

Butyrylcholinesterase (BChE) Inhibitors for Alzheimer's Disease

Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes acetylcholine. In the context of Alzheimer's disease, inhibition of BChE can increase acetylcholine levels in the brain, offering a therapeutic strategy. A series of substituted acetamide derivatives have been synthesized and evaluated for their BChE inhibitory potential.[5]

| Compound | R | BChE IC50 (µM) |

| 8c | 2,4,6-trimethylphenyl | 3.94 ± 0.16 |

| 8d | 4-methylphenyl | 19.60 ± 0.21 |

| 970180 (starting compound) | - | 4.24 ± 0.16 |

| Galantamine | - | 25.31 ± 0.25 |

| Tacrine | - | 0.21 ± 0.09 |

Table 3: In vitro BChE inhibitory activity of substituted acetamide derivatives. Data sourced from a study on substituted acetamide derivatives as potential BChE inhibitors.[5]

Signaling Pathways

Understanding the signaling pathways in which these therapeutic targets are involved is crucial for drug development. The following diagrams illustrate the JNK1 and ITK signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the inhibitory activity of this compound analogs against their respective targets.

JNK1 Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against JNK1 kinase.

Materials:

-

Recombinant human JNK1 enzyme

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)

-

ATP solution

-

JNK1 substrate (e.g., GST-c-Jun)

-

Test compounds dissolved in DMSO

-

[γ-³²P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

-

96-well or 384-well plates

-

Plate reader (scintillation counter or luminometer)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a multi-well plate, add the JNK1 enzyme, the test compound solution, and the JNK1 substrate. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays) to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination and Detection:

-

Radioactive Assay: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence-based Assay (ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured using a luminometer.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.

COX-2 Inhibition Assay

This protocol outlines a common fluorometric method for assessing the in vitro inhibitory activity of compounds against COX-2.[6]

Materials:

-

Human recombinant COX-2 enzyme

-

COX assay buffer

-

COX cofactor

-

COX probe

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Celecoxib (positive control)

-

96-well black plates with a clear bottom

-

Fluorescence plate reader

Procedure:

-

Compound and Control Preparation: Dissolve test compounds and celecoxib in DMSO. Dilute to the desired concentrations with COX assay buffer.

-

Reaction Mixture Preparation: Prepare a reaction mix containing COX assay buffer, COX cofactor, and COX probe.

-

Reaction Setup: In a 96-well plate, add the reaction mix, the COX-2 enzyme, and the test compound solution or control. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

-

Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman's method for determining BChE inhibitory activity.

Materials:

-

Human recombinant BChE

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Butyrylthiocholine iodide (BTC)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Test compounds dissolved in DMSO

-

Tacrine or Galantamine (positive controls)

-

96-well plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of BChE, BTC, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds and positive controls in DMSO and then in buffer.

-

Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution or control.

-

Enzyme Addition: Add the BChE solution to all wells except for the blank.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Start the reaction by adding the BTC solution to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm kinetically for a set duration (e.g., 5-10 minutes). The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the enzyme activity without an inhibitor. Calculate the IC50 value from the dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of targeted therapies for a variety of diseases. The analogs of this core structure have shown potential as inhibitors of key enzymes such as JNK1, ITK, COX-2, and BChE. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical class. Future work should focus on optimizing the potency and selectivity of these analogs, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical models. The continued investigation of this compound derivatives holds significant promise for the discovery of novel and effective medicines.

References

- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

The Pyridazine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its polar nature, ability to participate in hydrogen bonding, and role as a bioisosteric scaffold, have made it an attractive starting point for the development of novel therapeutics across a wide range of diseases. This technical guide provides a comprehensive review of recent advancements in the discovery and development of pyridazine-containing compounds, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases.

Physicochemical Properties and Pharmacokinetic Profile

The pyridazine ring possesses a distinct set of properties that make it advantageous in drug design. It is a weak base with a high dipole moment, which contributes to favorable π-π stacking interactions with biological targets.[1][2] The two adjacent nitrogen atoms can act as hydrogen bond acceptors, and in some cases, both can simultaneously engage with a target protein, enhancing binding affinity.[1] Furthermore, the inherent polarity of the pyridazine moiety can improve aqueous solubility and may lead to lower cytochrome P450 inhibition and reduced interaction with the hERG potassium channel, which are desirable characteristics for drug candidates.[1][2]

Pyridazine Derivatives in Oncology

The development of pyridazine-containing compounds as anticancer agents has been a highly active area of research. These compounds have been shown to target various key players in cancer progression, including cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Pyridazine-based compounds have been identified as potent inhibitors of CDK2.

Quantitative Data: Anticancer Activity of Pyridazine Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 11m | CDK2 | T-47D (Breast) | 0.43 ± 0.01 | [3] |

| MDA-MB-231 (Breast) | 0.99 ± 0.03 | [3] | ||

| 11l | CDK2 | T-47D (Breast) | 1.57 ± 0.05 | [3] |

| MDA-MB-231 (Breast) | 1.30 ± 0.04 | [3] | ||

| 11h | CDK2 | T-47D (Breast) | 1.60 ± 0.05 | [3] |

| MDA-MB-231 (Breast) | 2.44 ± 0.08 | [3] | ||

| 11e | CDK2 | T-47D (Breast) | 2.62 ± 0.08 | [3] |

| 4e | Kinases | MCF-7 (Breast) | 1-10 | [4] |

| SK-MEL-28 (Melanoma) | 1-10 | [4] | ||

| 4f | Kinases | MCF-7 (Breast) | 1-10 | [4] |

| SK-MEL-28 (Melanoma) | 1-10 | [4] | ||

| 5b | VEGFR-2 | HCT-116 (Colon) | Potent | [5] |

| 4b | VEGFR-2 | MCF-7 (Breast) | 21.2 | [6] |

Experimental Protocol: Synthesis of 3,6-disubstituted Pyridazine Derivatives as CDK2 Inhibitors

This protocol describes a general method for the synthesis of 3,6-disubstituted pyridazine derivatives, which have shown promising activity as CDK2 inhibitors.

-

Step 1: Synthesis of 3,6-dichloropyridazine. This starting material can be synthesized from maleic anhydride and hydrazine, followed by chlorination.

-

Step 2: Nucleophilic substitution at C6. 3,6-dichloropyridazine is reacted with a variety of amines in the presence of a base, such as triethylamine, in a suitable solvent like ethanol. The reaction is typically heated to reflux to drive it to completion.

-

Step 3: Nucleophilic substitution at C3. The resulting 3-chloro-6-substituted pyridazine is then reacted with a second amine, again in the presence of a base and heat.

-

Step 4: Purification. The final product is purified using standard techniques such as column chromatography on silica gel.

Signaling Pathway: CDK2 in Cell Cycle Regulation

Caption: CDK2 signaling pathway and its inhibition by pyridazine compounds.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridazine-containing compounds have been developed as potent VEGFR-2 inhibitors.

Experimental Protocol: In Vivo VEGFR-2 Inhibition Assay

This protocol outlines a general procedure for evaluating the in vivo efficacy of pyridazine-based VEGFR-2 inhibitors in a mouse tumor model.

-

Animal Model: Nude mice are subcutaneously inoculated with human cancer cells (e.g., HCT-116).

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The pyridazine compound is administered orally or intraperitoneally at a predetermined dose and schedule. A positive control, such as sorafenib, is also included.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated groups to the control group. Immunohistochemical analysis of tumor tissue can be performed to assess microvessel density (a marker of angiogenesis).

Signaling Pathway: VEGFR-2 and Angiogenesis

Caption: VEGFR-2 signaling cascade in angiogenesis and its inhibition.

Pyridazine Derivatives in Inflammation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridazine-containing compounds have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the NLRP3 inflammasome.

Cyclooxygenase-2 (COX-2) Inhibitors

COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity of Pyridazine Derivatives

| Compound ID | Target | In Vitro IC50 (nM) | In Vivo Activity | Reference |

| 9a | COX-2 | 15.50 | Comparable to celecoxib | [7] |

| 16b | COX-2 | 16.90 | Comparable to celecoxib | [7] |

| 12 | COX-2 | 17.10 | Comparable to celecoxib | [7] |

| 9b | COX-2 | 17.50 | Comparable to celecoxib | [7] |

| 17 | COX-2 | 17.70 | Comparable to celecoxib | [7] |

| 3g | COX-2 | 43.84 | Equipotent to celecoxib | [8] |

| 6a | COX-2 | 53.01 | - | [8] |

| 3d | COX-2 | 67.23 | - | [8] |

| 6b | COX-2 | 180 | Comparable to indomethacin | [9] |

| 4c | COX-2 | 260 | - | [9] |

Experimental Protocol: In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

-

Animals: Wistar rats or Swiss albino mice are used.

-

Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the right hind paw of the animals.

-

Treatment: The test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally one hour before the carrageenan injection.

-

Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and inducing the release of pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Signaling Pathway: NLRP3 Inflammasome Activation

Caption: The two-signal model of NLRP3 inflammasome activation.

Pyridazine Derivatives in Neurodegenerative Diseases

The application of pyridazine-containing compounds in the treatment of neurodegenerative diseases is an emerging and promising field. Their ability to modulate key targets involved in neuroinflammation and excitotoxicity, such as the NMDA receptor, is of particular interest.

NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a glutamate receptor and ion channel protein found in nerve cells. It is a key player in synaptic plasticity and memory function. However, overactivation of the NMDA receptor can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative disorders.

Experimental Protocol: Electrophysiological Recording of NMDA Receptor Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory activity of pyridazine compounds on NMDA receptors in cultured neurons or brain slices.

-

Preparation: Prepare acute brain slices or cultured neurons.

-

Recording: Establish a whole-cell patch-clamp recording from a neuron.

-

NMDA Receptor Isolation: Pharmacologically isolate NMDA receptor-mediated currents by blocking other ion channels (e.g., AMPA and GABA receptors).

-

Compound Application: Apply the pyridazine compound at various concentrations to the bath solution.

-

Data Acquisition: Record NMDA receptor-mediated currents before, during, and after compound application.

-

Analysis: Analyze the reduction in current amplitude to determine the IC50 of the compound.

Logical Relationship: NMDA Receptor Antagonism

Caption: Mechanism of NMDA receptor-mediated excitotoxicity and its blockade.

Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of novel drug candidates. Its versatile chemical nature allows for the generation of diverse libraries of compounds with a wide range of biological activities. The examples provided in this guide highlight the significant potential of pyridazine derivatives in the treatment of cancer, inflammatory disorders, and neurodegenerative diseases. Further exploration of this privileged structure, coupled with rational drug design and a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of new and improved therapies for these debilitating conditions.

References

- 1. diva-portal.org [diva-portal.org]

- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fantastic voyage: The journey of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. Experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. Pyridazine synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(6-Chloropyridazin-3-yl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological relevance of N-(6-Chloropyridazin-3-yl)acetamide and its derivatives. The protocols detailed below are intended for laboratory use by qualified personnel.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyridazine core is recognized as a privileged scaffold in drug discovery. Notably, these compounds have shown promise as anticancer agents through the inhibition of key signaling pathways, including Poly (ADP-ribose) polymerase-1 (PARP-1) and c-Jun N-terminal kinase (JNK1). This document outlines the synthetic routes to these compounds, provides detailed experimental protocols, and summarizes their biological applications.

Data Presentation

The following tables summarize the synthesis of the key precursor, 6-chloropyridazin-3-amine, and a selection of this compound derivatives, highlighting the reaction conditions, yields, and analytical data.

Table 1: Synthesis of 6-Chloropyridazin-3-amine

| Starting Material | Reagents and Conditions | Product | Yield (%) | Melting Point (°C) | Reference |

| 3,6-Dichloropyridazine | 2.0 M Ammonia in Methanol, 130°C, 96h | 6-Chloropyridazin-3-amine | 61 | 210 | [1][2] |

| 3,6-Dichloropyridazine | Aqueous Ammonia, various solvents, 30-180°C, 5-26h | 6-Chloropyridazin-3-amine | 81-94 | 207-210 |

Table 2: Synthesis of this compound Derivatives

| Acylating Agent | Derivative Name | Reaction Conditions | Yield (%) | Melting Point (°C) | Analytical Data | Reference |

| Acetic Anhydride | This compound | Acetic Anhydride, Reflux | - | - | - | [3] |

| Acetyl Chloride | This compound | Acetone, Brine, NaOAc, RT, 1h | High | - | - | [4] |

| Substituted Acyl Chlorides | 2-Acyl-4,5-dichloropyridazin-3-ones | Triethylamine | Good to Excellent | - | - | [5] |

| 2-Chloro-N-phenylacetamide | 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide | K2CO3, BTBA, RT, 24h | - | - | C20H18ClN3O2 | |

| (E)-3-(4-((6-chloropyridazin-3-yl)oxy)phenyl)acryloyl chloride | (E)-N-(3-(3-(4-((6-chloropyridazin-3-yl)oxy)phenyl)acryloyl)phenyl)acetamide | - | 50 | 194 | C21H15ClN4O3 | [6] |

Experimental Protocols

Protocol 1: Synthesis of 6-Chloropyridazin-3-amine (Precursor)

This protocol describes the synthesis of the key intermediate, 6-chloropyridazin-3-amine, from 3,6-dichloropyridazine.

Materials:

-

3,6-Dichloropyridazine

-

2.0 M Ammonia in Methanol

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Water

-

Pressure vessel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

In a pressure vessel, add 3,6-dichloropyridazine.

-

Slowly add a 2.0 M solution of ammonia in methanol. A significant excess of the ammonia solution is typically used.

-

Seal the vessel and heat the reaction mixture at 130°C for 96 hours.

-

After cooling the reaction mixture to room temperature, carefully add water.

-

Extract the organic compounds with ethyl acetate.

-

Combine the organic phases and wash with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain 6-chloropyridazin-3-amine as a solid.[2]

Protocol 2: Synthesis of this compound

This protocol details the acylation of 6-chloropyridazin-3-amine to yield the title compound.

Materials:

-

6-Chloropyridazin-3-amine

-

Acetic anhydride or Acetyl chloride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure using Acetic Anhydride:

-

Dissolve 6-chloropyridazin-3-amine in a suitable solvent such as dichloromethane or use neat acetic anhydride.

-

Add acetic anhydride (typically 1.1 to 1.5 equivalents). A catalytic amount of pyridine can be added.

-

Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitor by TLC).

-

Cool the mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize or purify by column chromatography to obtain pure this compound.

Procedure using Acetyl Chloride:

-

Dissolve 6-chloropyridazin-3-amine in a dry aprotic solvent like dichloromethane or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add a base, such as triethylamine or pyridine (typically 1.1 to 1.5 equivalents), to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride (typically 1.0 to 1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work-up the reaction as described in the acetic anhydride procedure (steps 4-7).

Mandatory Visualizations

Synthetic Workflow

The general workflow for the synthesis of this compound derivatives is depicted below.

References

- 1. nbinno.com [nbinno.com]

- 2. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]

- 3. 14959-31-0|this compound|BLD Pharm [bldpharm.com]

- 4. ias.ac.in [ias.ac.in]

- 5. 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines [organic-chemistry.org]

- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: N-(6-Chloropyridazin-3-yl)acetamide as a Versatile Scaffold for Kinase Inhibitor Synthesis

Introduction

N-(6-Chloropyridazin-3-yl)acetamide is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyridazine core is a key structural motif found in numerous compounds targeting various protein kinases. The reactive chlorine atom at the 6-position provides a versatile handle for synthetic modification, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

The pyridazine scaffold is recognized for its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding site in many kinases. This interaction is a cornerstone of the binding mode for numerous Type I and Type II kinase inhibitors. Consequently, derivatives of this compound are valuable precursors for developing inhibitors against kinases implicated in oncogenic signaling pathways, such as Bruton's tyrosine kinase (BTK), Interleukin-2-inducible T-cell kinase (ITK), and the Bcr-Abl fusion protein.[1][2] This document provides an overview of its application and a representative protocol for its use in synthesizing potential kinase inhibitors.

Data Presentation: Inhibitory Activity of Pyridazine-Based Kinase Inhibitors

The following table summarizes representative quantitative data for kinase inhibitors containing a pyridazine or pyridazinone core, demonstrating the scaffold's potential for generating potent molecules against various kinase targets.

| Compound ID | Target Kinase | IC50 (nM) | Assay Method | Reference Cell Line |

| Compound 9 | ITK | 180 | Kinase Glo | Jurkat |

| Compound 9 | BTK | > 10,000 | Kinase Glo | K562 |

| Compound 22 | ITK | 250 | Kinase Glo | Jurkat |

| Compound III | Bcr-Abl | 90 | Kinase Assay | CML Cells |

| Imatinib | Bcr-Abl | 250-500 | Cell-based | K562 |

| Nilotinib | Bcr-Abl | 20-30 | Cell-based | Ba/F3 |

Note: Data is compiled from studies on pyridazine/pyridazinone-core inhibitors to illustrate the potential of the scaffold.[1][3][4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis of a 6-aryl-pyridazin-3-amine derivative from this compound, a key step in diversifying the core structure.

Step 1: Hydrolysis of Acetamide

-

Suspend this compound (1.0 eq) in a 6M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then neutralize carefully with a saturated sodium bicarbonate solution until the pH reaches ~7-8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-chloropyridazin-3-amine.

Step 2: Suzuki-Miyaura Coupling

-

To a stirred solution of 6-chloropyridazin-3-amine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq) and sodium carbonate (3.0 eq).

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), to the reaction vessel under a nitrogen atmosphere.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, or until TLC or LC-MS indicates the consumption of the starting material.

-

Cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-pyridazin-3-amine derivative.

Protocol 2: Amide Coupling to Synthesize Final Inhibitor

This protocol outlines the final step, where the synthesized amine is coupled with a carboxylic acid to generate the final amide-based kinase inhibitor.

-

Dissolve the 6-aryl-pyridazin-3-amine derivative (1.0 eq) and the selected carboxylic acid (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF).

-

Add an amide coupling agent, such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each), to the solution.

-

Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (3.0 eq), to the mixture.

-

Stir the reaction at room temperature for 16-24 hours. Monitor progress via TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography or preparative HPLC to yield the final inhibitor.

Visualizations

Logical and Experimental Workflows

Caption: Synthetic workflow for a generic kinase inhibitor.

Signaling Pathway

The following diagram illustrates the Interleukin-2-inducible T-cell kinase (ITK) signaling pathway, a target for inhibitors derived from pyridazine scaffolds.[1][5]

Caption: Simplified ITK signaling pathway and point of inhibition.

References

- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application of N-(6-Chloropyridazin-3-yl)acetamide in Cancer Research: Current Landscape

Despite a thorough review of available scientific literature, there is currently no direct published research detailing the specific application of N-(6-Chloropyridazin-3-yl)acetamide in cancer research. While the pyridazine chemical scaffold is of significant interest in medicinal chemistry and has been incorporated into various molecules with demonstrated anticancer properties, this compound itself has not been the subject of dedicated studies investigating its potential as an anti-cancer agent.

Our comprehensive search did not yield any quantitative data, such as IC50 values against cancer cell lines, or detailed experimental protocols related to this specific compound. Consequently, the creation of detailed Application Notes and Protocols, as initially requested, is not feasible based on the current body of scientific evidence.

Research on Related Pyridazine Derivatives

It is noteworthy that derivatives and hybrids of the broader chloropyridazine family have been synthesized and evaluated for their potential in oncology. For instance, research has focused on designing novel chloropyridazine hybrids that act as inhibitors of Poly (ADP-ribose) polymerase (PARP-1), an important enzyme in DNA repair, and inducers of apoptosis (programmed cell death) in cancer cells.[1] These studies, however, involve more complex molecules where the chloropyridazine moiety is a component of a larger chemical entity.

Similarly, derivatives of the related compound 3-Amino-6-chloropyridazine have been reported to exhibit antiproliferative effects.[2] These findings suggest that the pyridazine core is a viable starting point for the development of new anticancer agents.

Future Directions

The absence of data on this compound presents a potential area for future investigation. Researchers could explore the synthesis and biological evaluation of this compound and its analogues to determine if they possess any cytotoxic or cytostatic activity against various cancer cell lines. Such exploratory studies would be the first step in determining if this chemical scaffold warrants further development as a potential therapeutic agent.

References

Application Notes and Protocols for N-(6-Chloropyridazin-3-yl)acetamide as a Potential Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available scientific literature detailing the specific anti-inflammatory properties, mechanism of action, or quantitative data for N-(6-Chloropyridazin-3-yl)acetamide. The following application notes and protocols are based on the activities of structurally related pyridazine and pyridazinone derivatives and are intended to serve as a general framework for the investigation of this compound as a potential anti-inflammatory agent. The provided data and protocols are for analogous compounds and should be adapted and validated for the specific compound of interest.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. Pyridazine and its derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogs exhibiting significant anti-inflammatory activity. Many of these compounds exert their effects through the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and pro-inflammatory cytokines. This document outlines potential applications and experimental protocols for the evaluation of this compound as a novel anti-inflammatory candidate.

Predicted Mechanism of Action

Based on the known mechanisms of similar pyridazine derivatives, this compound may exhibit anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response, such as the COX and NF-κB pathways.

Caption: Potential anti-inflammatory mechanism of action.

Data Presentation: Anti-inflammatory Activity of Related Pyridazine Derivatives

The following tables summarize the in vitro and in vivo anti-inflammatory data for structurally related pyridazine compounds found in the literature. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: In Vitro COX-1/COX-2 Inhibition of Pyridazine Analogs

| Compound Reference | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Pyridazine Analog 4c[1] | >100 | 0.26 | >384 |

| Pyridazine Analog 6b[1] | 1.14 | 0.18 | 6.33 |

| Celecoxib (Reference)[1] | 12.93 | 0.35 | 36.94 |

| Indomethacin (Reference)[1] | 0.21 | 0.42 | 0.50 |

Table 2: In Vivo Anti-inflammatory Activity of a Pyridazine Analog (Compound 6b) in Carrageenan-Induced Paw Edema Model

| Treatment | Dose (mg/kg) | % Inhibition of Edema (3h) |

| Compound 6b[1] | 10 | 65.4 |

| Celecoxib[1] | 10 | 70.2 |

| Indomethacin[1] | 10 | 73.1 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory potential of this compound.

Protocol 1: Synthesis of this compound

This proposed synthesis is based on standard acylation reactions of aminopyridazines.

Caption: Proposed synthetic workflow for the target compound.

Materials:

-

3-Amino-6-chloropyridazine

-

Acetyl chloride or Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or another appropriate solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

Procedure:

-

Dissolve 3-amino-6-chloropyridazine in DCM and cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a standard method to determine the inhibitory activity of a compound against COX enzymes.

Materials:

-

This compound

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the diluted test compound or a reference inhibitor (e.g., celecoxib, indomethacin) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a further specified time (e.g., 10 minutes).

-

Stop the reaction and measure the absorbance using a microplate reader at the wavelength specified by the kit manufacturer.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

Caption: Workflow for the carrageenan-induced paw edema model.

Materials:

-

Wistar rats (150-200 g)

-

This compound

-

Indomethacin or Celecoxib (reference drug)

-